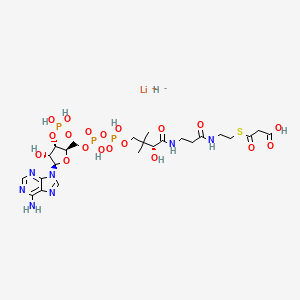
Malonyl Coenzyme A (lithium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonyl Coenzyme A (lithium salt) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium salt) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0, with the presence of adenosine triphosphate (ATP) and bicarbonate ions .
Industrial Production Methods
Industrial production of Malonyl Coenzyme A (lithium salt) involves the fermentation of genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Malonyl Coenzyme A (lithium salt) undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with acetyl coenzyme A in the presence of fatty acid synthase to form long-chain fatty acids.
Carboxylation Reactions: It is formed by the carboxylation of acetyl coenzyme A.
Hydrolysis: It can be hydrolyzed to release malonic acid and coenzyme A.
Common Reagents and Conditions
Adenosine Triphosphate (ATP): Required for the carboxylation of acetyl coenzyme A.
Biotin: Acts as a cofactor for acetyl coenzyme A carboxylase.
Bicarbonate Ions: Provide the source of carbon dioxide for the carboxylation reaction.
Major Products Formed
Long-Chain Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Malonic Acid: Released upon hydrolysis of malonyl coenzyme A.
Scientific Research Applications
Malonyl Coenzyme A (lithium salt) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a key role in the biosynthesis of fatty acids and polyketides.
Medicine: Investigated for its potential role in metabolic disorders and as a target for drug development.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
Malonyl Coenzyme A (lithium salt) exerts its effects by serving as a substrate for fatty acid synthase, which catalyzes the condensation of malonyl coenzyme A with acetyl coenzyme A to form long-chain fatty acids . It also inhibits the enzyme carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into mitochondria for oxidation .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A (lithium salt): Another coenzyme A derivative involved in various metabolic pathways.
Methylmalonyl Coenzyme A (tetralithium salt): Involved in the metabolism of certain amino acids and fatty acids.
Succinyl Coenzyme A (sodium salt): Plays a role in the citric acid cycle and the synthesis of heme.
Uniqueness
Malonyl Coenzyme A (lithium salt) is unique due to its exclusive role as an extender unit in the synthesis of bacterial aromatic polyketides and its involvement in the regulation of fatty acid metabolism . Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
Properties
Molecular Formula |
C24H39LiN7O19P3S |
|---|---|
Molecular Weight |
861.6 g/mol |
IUPAC Name |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |
InChI |
InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |
InChI Key |
QPGMQKHOEJUYRG-WBXHHUBASA-N |
Isomeric SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















